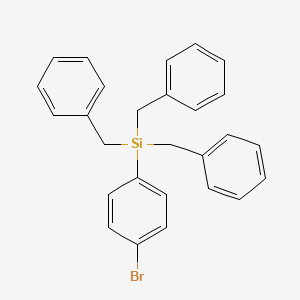
(4-Bromophenyl)tribenzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)tribenzylsilane is an organosilicon compound with the molecular formula C27H25BrSi. It is characterized by the presence of a bromophenyl group attached to a tribenzylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)tribenzylsilane typically involves the reaction of tribenzylsilane with a brominated aromatic compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with tribenzylsilane in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)tribenzylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of azido or thiophenyl derivatives.
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of phenylsilane derivatives.
Scientific Research Applications
(4-Bromophenyl)tribenzylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and resins.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)tribenzylsilane in chemical reactions involves the activation of the silicon center, which can facilitate various transformations. The bromine atom can act as a leaving group in substitution reactions, while the phenyl groups can participate in π-π interactions and other non-covalent interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-4’-biphenylyl)tribenzylsilane
- (4-Methoxyphenyl)tribenzylsilane
- (4-Bromophenyl)triphenyltin
- (3-Phenoxyphenyl)tribenzylsilane
Uniqueness
(4-Bromophenyl)tribenzylsilane is unique due to the presence of the bromophenyl group, which imparts distinct reactivity compared to other tribenzylsilane derivatives. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
18870-52-5 |
|---|---|
Molecular Formula |
C27H25BrSi |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
tribenzyl-(4-bromophenyl)silane |
InChI |
InChI=1S/C27H25BrSi/c28-26-16-18-27(19-17-26)29(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
InChI Key |
PQMRAHLCORRMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















